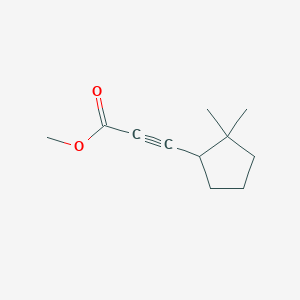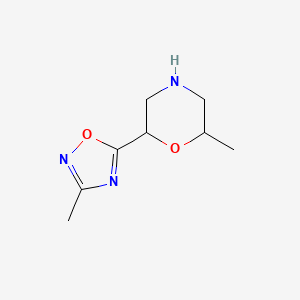
6-(1-Oxo-1lambda4-thiomorpholin-4-yl)pyridine-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(1-Oxo-1lambda4-thiomorpholin-4-yl)pyridine-3-carbaldehyde is a chemical compound with the molecular formula C10H12N2OS It is characterized by the presence of a thiomorpholine ring attached to a pyridine ring, with an aldehyde functional group at the 3-position of the pyridine ring
Preparation Methods
The synthesis of 6-(1-Oxo-1lambda4-thiomorpholin-4-yl)pyridine-3-carbaldehyde typically involves the reaction of thiomorpholine with pyridine-3-carbaldehyde under specific conditions. The reaction is carried out in the presence of a suitable oxidizing agent to facilitate the formation of the oxo group on the thiomorpholine ring. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product .
Chemical Reactions Analysis
6-(1-Oxo-1lambda4-thiomorpholin-4-yl)pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or other reduced forms.
Substitution: The aldehyde group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols.
Scientific Research Applications
6-(1-Oxo-1lambda4-thiomorpholin-4-yl)pyridine-3-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(1-Oxo-1lambda4-thiomorpholin-4-yl)pyridine-3-carbaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The pathways involved in its biological activity are still under investigation, but it is believed to interfere with key cellular processes, such as enzyme activity and signal transduction .
Comparison with Similar Compounds
6-(1-Oxo-1lambda4-thiomorpholin-4-yl)pyridine-3-carbaldehyde can be compared with other similar compounds, such as:
2-(1-Oxo-1lambda4-thiomorpholin-4-yl)acetic acid: This compound has a similar thiomorpholine ring but differs in the presence of an acetic acid group instead of a pyridine ring.
This compound derivatives: Various derivatives of the compound can be synthesized by modifying the functional groups attached to the pyridine or thiomorpholine rings. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C10H12N2O2S |
|---|---|
Molecular Weight |
224.28 g/mol |
IUPAC Name |
6-(1-oxo-1,4-thiazinan-4-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C10H12N2O2S/c13-8-9-1-2-10(11-7-9)12-3-5-15(14)6-4-12/h1-2,7-8H,3-6H2 |
InChI Key |
XIZOXIYKLPGFBY-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)CCN1C2=NC=C(C=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


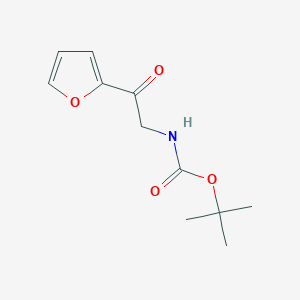
![tert-butyl N-[4-(3-methoxyphenyl)pyrrolidin-3-yl]carbamate](/img/structure/B13172974.png)
![9-Aminobicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B13172976.png)

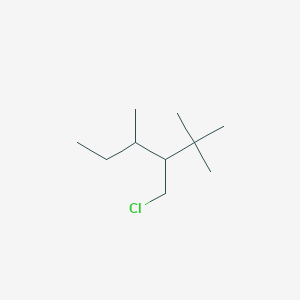
![1-[(Cyclopropylmethyl)amino]butan-2-one](/img/structure/B13172990.png)
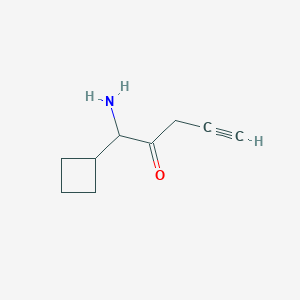
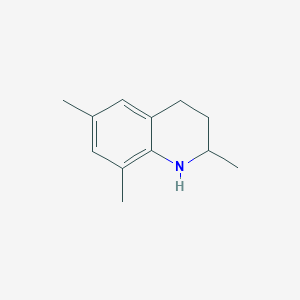
![3-Chloro-N-[3-methyl-5-(propan-2-yloxy)phenyl]propanamide](/img/structure/B13173024.png)
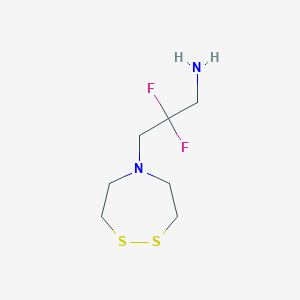

![3-{[1-(Bromomethyl)cyclopropyl]methyl}-1,2,5-thiadiazole](/img/structure/B13173049.png)
